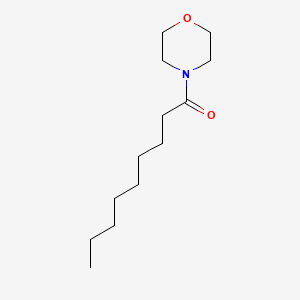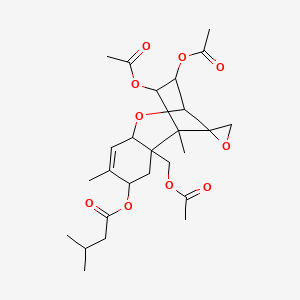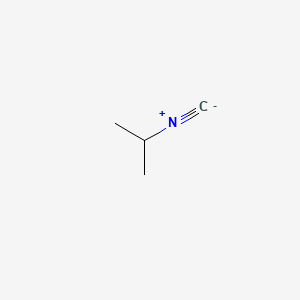
イミダゾール酢酸
概要
説明
イミダゾール酢酸は、イミダゾール誘導体のクラスに属する重要な有機化合物です。 これは、ヒスタミン酸化の代謝物として脳に自然に存在し、鎮痛、鎮静、催眠などの神経薬理学的機能で知られています 。 この化合物は、神経伝達阻害剤であるγ-アミノ酪酸の半剛性アナログでもあります .
科学的研究の応用
Imidazoleacetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its role as a histamine metabolite and its neuropharmacological effects.
作用機序
イミダゾール酢酸は、イミダゾール受容体を刺激することによって効果を発揮します 。 これは、これらの受容体と相互作用する内因性リガンドとして作用し、さまざまな分子標的と経路に影響を与えます。 この相互作用は、鎮痛、鎮静、催眠などの神経薬理学的効果をもたらす可能性があります .
類似化合物:
- イミダゾール酢酸リボチド
- イミダゾール酢酸リボシド
比較: イミダゾール酢酸は、その特定の神経薬理学的機能とヒスタミンの代謝物としての役割により、独特です。 イミダゾール酢酸リボチドやイミダゾール酢酸リボシドなどの類似の化合物は、イミダゾール受容体とも相互作用しますが、イミダゾール酢酸の独特の構造と特性により、科学研究や治療的用途において特に価値があります .
生化学分析
Biochemical Properties
Imidazoleacetic acid is involved in biochemical reactions as a product of the metabolism of imidazole-4-acetaldehyde through the action of the enzyme aldehyde dehydrogenase, mitochondrial . This compound interacts with various enzymes and proteins, including aldehyde dehydrogenase, which catalyzes its formation. Additionally, imidazoleacetic acid can interact with other biomolecules, influencing their activity and function.
Cellular Effects
Imidazoleacetic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, imidazoleacetic acid has been shown to interact with receptors in the central nervous system, affecting neurotransmitter release and neuronal activity . This interaction can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of imidazoleacetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Imidazoleacetic acid can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in metabolic processes, leading to alterations in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imidazoleacetic acid can change over time. The stability and degradation of imidazoleacetic acid can influence its long-term effects on cellular function. Studies have shown that imidazoleacetic acid can be stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to imidazoleacetic acid in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of imidazoleacetic acid vary with different dosages in animal models. At low doses, imidazoleacetic acid may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including alterations in neurotransmitter release and neuronal activity . Threshold effects have been observed in studies, indicating that the dosage of imidazoleacetic acid is critical in determining its impact on cellular function and overall health.
Metabolic Pathways
Imidazoleacetic acid is involved in the histidine metabolism pathway. It can be biosynthesized from imidazole-4-acetaldehyde through the action of aldehyde dehydrogenase, mitochondrial . This metabolic pathway involves several enzymes and cofactors that facilitate the conversion of histidine to imidazoleacetic acid. The presence of imidazoleacetic acid can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
Imidazoleacetic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of imidazoleacetic acid across cellular membranes, ensuring its proper localization and accumulation within cells . The distribution of imidazoleacetic acid within tissues can influence its biological activity and function.
Subcellular Localization
The subcellular localization of imidazoleacetic acid is critical for its activity and function. Imidazoleacetic acid can be found in various cellular compartments, including the cytoplasm and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The presence of imidazoleacetic acid in these compartments can affect its activity and interactions with other biomolecules.
準備方法
合成ルートと反応条件: イミダゾール酢酸は、さまざまな方法で合成することができます。効率的な生物触媒合成の1つは、膜結合L-アミノ酸脱アミナーゼを発現する大腸菌の全細胞生体触媒を使用して、L-ヒスチジンをイミダゾール-4-ピルビン酸に変換するプロセスを含みます。 得られたイミダゾール-4-ピルビン酸は、過酸化水素の作用下でイミダゾール酢酸に脱炭酸されます .
工業生産方法: 従来の化学合成法には、シアノメチルイミダゾールの酸加水分解が含まれます。 これらの方法は、しばしば強酸などの化学物質を必要とし、環境汚染や副生成物の生成をもたらします 。 上記の生物触媒法は、より環境に優しく、コスト効率が高いため、工業生産に有望です .
化学反応の分析
反応の種類: イミダゾール酢酸は、酸化、還元、置換などのさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: イミダゾール-4-ピルビン酸のイミダゾール酢酸への酸化脱炭酸には、一般的に過酸化水素が使用されます.
還元: 特定の還元剤を使用して、イミダゾール環または酢酸部分を修飾することができます。
置換: さまざまな求核剤は、適切な条件下でイミダゾール環上の水素原子を置換することができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、イミダゾール-4-ピルビン酸の酸化脱炭酸により、イミダゾール酢酸が生成されます .
4. 科学研究への応用
イミダゾール酢酸は、幅広い科学研究への応用があります:
化学: これは、より複雑な分子を合成するための構成要素として役立ちます。
生物学: ヒスタミンの代謝物としての役割と、神経薬理学的効果について研究されています.
医学: イミダゾール酢酸とその誘導体は、網膜疾患の治療のための潜在的な治療薬と、プロテアーゼ阻害剤、システイン受容体アンタゴニスト、抗癌剤の調製のための中間体とみなされています.
産業: これは、疾患治療におけるsiRNA送達の有効な担体であるイミダゾール修飾キトサンナノ粒子を調製するために使用されます.
類似化合物との比較
- Imidazoleacetic acid-ribotide
- Imidazoleacetic acid-riboside
Comparison: Imidazoleacetic acid is unique due to its specific neuropharmacological functions and its role as a histamine metabolite. While similar compounds like imidazoleacetic acid-ribotide and imidazoleacetic acid-riboside also interact with imidazole receptors, imidazoleacetic acid’s distinct structure and properties make it particularly valuable in scientific research and therapeutic applications .
特性
IUPAC Name |
2-(1H-imidazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJKNHOMHKJCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30581-89-6 (Parent) | |
| Record name | Imidazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50214751 | |
| Record name | Imidazole-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imidazoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
645-65-8 | |
| Record name | 1H-Imidazole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole-4-acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazole-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-imidazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAZOLEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGZ30Z24EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imidazoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1210218.png)
![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)
![5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B1210221.png)

![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)
![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)

![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)


![1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone](/img/structure/B1210232.png)
